molecular formula C13H14ClNO2 B1359756 1-Boc-6-chloroindole CAS No. 323580-68-3

1-Boc-6-chloroindole

Cat. No. B1359756
M. Wt: 251.71 g/mol
InChI Key: UEXNCLFRKGJYDV-UHFFFAOYSA-N
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Description

1-Boc-6-chloroindole is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as N-BOC protected 6-Chloroindole .


Molecular Structure Analysis

The molecular structure of 1-Boc-6-chloroindole consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 251.71 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-6-chloroindole are not available, indole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as strong enzyme inhibitors .


Physical And Chemical Properties Analysis

1-Boc-6-chloroindole has a melting point of 85-87°C and a density of 1.19 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

HIV Non-Nucleoside Reverse Transcriptase Inhibitors Synthesis

1-Boc-6-chloroindole is utilized in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in creating phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This synthesis approach avoids hazardous diazonium and azido species, making it a safer alternative in drug development (Mayes et al., 2010).

Asymmetric Lithiation and Substitution in Chemical Synthesis

The compound plays a role in the asymmetric lithiation of N-Boc indoline, a process critical for creating 2-substituted N-Boc indolines with excellent enantiomeric ratios. This technique is fundamental in producing specific molecular structures required in pharmaceuticals (Gross et al., 1997).

Anti-Biofouling Applications

6-chloroindole, related to 1-Boc-6-chloroindole, exhibits potential as an environmental-friendly antifoulant due to its effective inhibition of bacterial growth and biofilm formation. It also affects the Ca2+ efflux in diatoms, suggesting a role in marine biofouling prevention (Yang et al., 2014).

Plant Growth Regulation

4-Chloroindole-3-acetic acid, closely related to 1-Boc-6-chloroindole, is a potent auxin used in biological assays to understand the structural features required for auxin-mediated plant growth. This research contributes to the understanding of plant growth and development at a molecular level (Reinecke, 2004).

Safety And Hazards

1-Boc-6-chloroindole is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Given the unique properties of indole derivatives, it is expected that future research will continue to explore the potential of these compounds in various applications, including their use in pharmaceuticals .

properties

IUPAC Name

tert-butyl 6-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXNCLFRKGJYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649565
Record name tert-Butyl 6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-6-chloroindole

CAS RN

323580-68-3
Record name tert-Butyl 6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Asako, H Nakajima, K Takai - Nature Catalysis, 2019 - nature.com
Sodium is the most abundant alkali metal in the Earth’s crust and the ocean. However, organosodium compounds have long been considered inferior to organolithium compounds, …
Number of citations: 63 www.nature.com

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